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Introduction
The central dogma of molecular biology has, for millennia, been dictated by a four-letter genetic

alphabet (A, T, C, and G). This foundational principle, while elegant in its simplicity, has also

represented a fundamental limitation. The development of unnatural base pairs (UBPs) marks

a paradigm shift in synthetic biology, molecular engineering, and drug discovery. By expanding

the genetic alphabet, we unlock the potential to create novel therapeutics, diagnostics, and

biocatalysts with functionalities beyond the scope of natural biological systems.

This technical guide provides a comprehensive overview of the discovery, development, and

application of unnatural base pairs. We will delve into the core concepts, present key

quantitative data, and provide detailed experimental protocols for the synthesis and enzymatic

incorporation of these synthetic nucleobases.

Core Concepts in Unnatural Base Pair Design
The creation of a functional UBP system hinges on several key criteria:

Selective Pairing: The unnatural bases must pair exclusively with each other and not with the

natural bases.
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Efficient Enzymatic Incorporation: DNA and RNA polymerases must recognize and

incorporate the unnatural nucleoside triphosphates with high efficiency and fidelity.

Stability within the Helix: The resulting synthetic DNA or RNA must maintain a stable double-

helical structure.

Two primary strategies have been employed to achieve these goals:

Hydrogen-Bonding Unnatural Base Pairs
This approach, pioneered by researchers like Steven Benner, focuses on creating novel

hydrogen-bonding patterns that are distinct from the canonical A-T and G-C pairs. An

exemplary system is the iso-C:iso-G pair, which forms three hydrogen bonds with a unique

donor-acceptor pattern. Another notable example is the Z:P pair, where 'Z' is 6-amino-5-nitro-3-

(1'-β-D-2'-deoxyribofuranosyl)-2(1H)-pyridone and 'P' is 2-amino-8-(1'-β-D-2'-

deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one. These systems rely on the

geometric constraints of the polymerase active site to ensure pairing fidelity.

Hydrophobic Unnatural Base Pairs
In contrast to the hydrogen-bonding strategy, this approach, championed by Floyd Romesberg

and Ichiro Hirao, leverages shape complementarity and hydrophobic interactions to drive

pairing. These UBPs lack hydrogen-bonding donors and acceptors in their pairing faces. The

stability of these pairs within the DNA duplex is derived from packing and hydrophobic forces.

Prominent examples include the d5SICS:dNaM and Ds-Px pairs. The absence of hydrogen

bonds minimizes the potential for mispairing with natural bases.

Quantitative Data on Unnatural Base Pair Systems
The performance of a UBP system is quantitatively assessed by its replication and transcription

fidelity and efficiency. Below are tables summarizing key data for some of the most well-

characterized UBP systems.

Table 1: Replication Fidelity and Efficiency of
Hydrophobic Unnatural Base Pairs
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Unnatural
Base Pair

Polymerase
Fidelity (% per
doubling/replic
ation)

Amplification
Efficiency
(relative to
natural DNA)

Reference

d5SICS:dNaM OneTaq >99.9%

~17% of natural

DNA

amplification

[1]

dTPT3:dNaM OneTaq >99.98%

~25% of natural

DNA

amplification

[2]

Ds-Px Deep Vent ≥99.96%

0.76-0.81

(relative

efficiency)

[3][4]

Table 2: Replication Fidelity of Hydrogen-Bonded
Unnatural Base Pairs

Unnatural Base
Pair

Polymerase
Fidelity (% per
replication)

Reference

iso-C:iso-G Klenow Fragment ~99% [5]

Z:P Not specified

High, but quantitative

data is less available

in the provided search

results

[6]

Experimental Protocols
This section provides detailed methodologies for key experiments in the field of unnatural base

pairs.

Synthesis of Unnatural Nucleoside Triphosphates
(General Protocol)
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The chemical synthesis of the triphosphate form of the unnatural nucleosides is a prerequisite

for their use in enzymatic reactions. While the specific synthesis routes for each UBP are

complex and detailed in their respective publications, a general workflow is as follows:

Synthesis of the Unnatural Nucleobase: This is a multi-step organic synthesis process that is

unique to each UBP.

Glycosylation: The synthesized nucleobase is coupled to a protected deoxyribose or ribose

sugar.

Phosphitylation: A phosphoramidite group is added to the 5'-hydroxyl of the nucleoside.

Oxidation: The phosphoramidite is oxidized to the more stable phosphate.

Deprotection: Protecting groups are removed from the sugar and the base.

Triphosphorylation: The 5'-monophosphate is converted to the triphosphate, often using a

one-pot method with pyrophosphate.[7]

Purification: The final product is purified using techniques such as HPLC.

In Vitro Replication of DNA Containing a Hydrophobic
UBP (d5SICS:dNaM) via PCR
This protocol is adapted from studies on the Romesberg UBP system.[1]

Materials:

DNA template containing the d5SICS base

Forward and reverse primers

dATP, dCTP, dGTP, dTTP (10 mM each)

dNaMTP (10 mM)

OneTaq® DNA Polymerase (New England Biolabs)
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OneTaq® Standard Reaction Buffer (10X)

Nuclease-free water

Protocol:

Prepare the PCR reaction mixture:

10X OneTaq Standard Reaction Buffer: 5 µL

10 mM dNTPs (natural): 1 µL

10 mM dNaMTP: 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

DNA Template (1 ng/µL): 1 µL

OneTaq DNA Polymerase: 0.25 µL

Nuclease-free water: to 50 µL

Perform thermal cycling:

Initial Denaturation: 94°C for 30 seconds

30 Cycles:

Denaturation: 94°C for 15 seconds

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

Extension: 68°C for 1 minute/kb

Final Extension: 68°C for 5 minutes

Analyze the PCR product:
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Run a portion of the PCR reaction on an agarose gel to confirm amplification.

To determine fidelity, the amplified DNA can be cloned and sequenced, or subjected to

next-generation sequencing.[8]

In Vitro Transcription of RNA Containing a UBP (Ds-Pa)
This protocol is based on work from the Hirao lab.[9][10]

Materials:

DNA template containing the Ds base under the control of a T7 promoter

ATP, CTP, GTP, UTP (10 mM each)

PaTP (10 mM)

T7 RNA Polymerase

Transcription Buffer (5X)

RNase Inhibitor

Nuclease-free water

Protocol:

Prepare the transcription reaction mixture:

5X Transcription Buffer: 4 µL

10 mM NTPs (natural): 1 µL of each

10 mM PaTP: 1 µL

DNA Template (1 µg): 1 µL

RNase Inhibitor: 1 µL
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T7 RNA Polymerase: 1 µL

Nuclease-free water: to 20 µL

Incubate the reaction:

Incubate at 37°C for 2-4 hours.

Purify the RNA:

Treat with DNase I to remove the DNA template.

Purify the RNA using a standard RNA purification kit or phenol-chloroform extraction

followed by ethanol precipitation.

Analyze the RNA product:

Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

The incorporation of the unnatural base can be confirmed by mass spectrometry or

reverse transcription followed by sequencing.

Visualizations of Key Processes
Diagram 1: General Workflow for UBP Synthesis and
Incorporation
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Caption: General workflow for UBP synthesis and incorporation.

Diagram 2: PCR Amplification with a Hydrophobic UBP
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Caption: PCR amplification cycle with a hydrophobic UBP.
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Diagram 3: In Vitro Transcription with a UBP
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Caption: In vitro transcription to incorporate a UBP into RNA.

Conclusion and Future Directions
The development of unnatural base pairs has transitioned from a theoretical concept to a

practical and powerful tool in biotechnology. The ability to expand the genetic alphabet opens

up unprecedented opportunities for the creation of novel biopolymers with tailored

functionalities. Hydrophobic UBPs, in particular, have demonstrated remarkable efficiency and

fidelity in both in vitro and in vivo systems.

Future research will likely focus on:

Improving the efficiency and fidelity of UBP replication and transcription to levels

indistinguishable from natural base pairs.

Expanding the repertoire of UBPs with diverse chemical and functional properties.
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Developing robust in vivo systems that can maintain and utilize an expanded genetic

alphabet for the synthesis of novel proteins and nucleic acids.

Translating UBP technology into clinical applications, including the development of next-

generation diagnostics, therapeutics, and vaccines.

The continued exploration of this exciting field promises to further blur the lines between

natural and synthetic biology, paving the way for innovations that were once the realm of

science fiction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficient and sequence-independent replication of DNA containing a third base pair
establishes a functional six-letter genetic alphabet - PMC [pmc.ncbi.nlm.nih.gov]

2. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic
Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. High Fidelity, Efficiency and Functionalization of Ds-Px Unnatural Base Pairs in PCR
Amplification for a Genetic Alphabet Expansion System - PubMed [pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Unnatural base pair systems toward the expansion of the genetic alphabet in the central
dogma - PMC [pmc.ncbi.nlm.nih.gov]

6. FfAME:org :: Steven Benner's Publications [ffame.org]

7. Improved synthesis of the unnatural base NaM, and evaluation of its orthogonality in in
vitro transcription and translation - RSC Chemical Biology (RSC Publishing)
DOI:10.1039/D4CB00121D [pubs.rsc.org]

8. Nanopore sequencing of an expanded genetic alphabet reveals high-fidelity replication of
a predominantly hydrophobic unnatural base pair - PMC [pmc.ncbi.nlm.nih.gov]

9. An unnatural base pair system for in vitro replication and transcription - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1458791?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3409741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3409741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3979842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3979842/
https://pubmed.ncbi.nlm.nih.gov/26814421/
https://pubmed.ncbi.nlm.nih.gov/26814421/
https://pubs.acs.org/doi/abs/10.1021/acssynbio.5b00253
https://pmc.ncbi.nlm.nih.gov/articles/PMC3422687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3422687/
https://www.ffame.org/sbenner.allpubs.php
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00121d
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00121d
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00121d
https://pmc.ncbi.nlm.nih.gov/articles/PMC7263177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7263177/
https://pubmed.ncbi.nlm.nih.gov/17150803/
https://pubmed.ncbi.nlm.nih.gov/17150803/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Site-specific incorporation of extra components into RNA by transcription using unnatural
base pair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discovery and development of unnatural base pairs].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1458791#discovery-and-development-of-unnatural-
base-pairs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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